Butyl methyl 4-nitrophenyl phosphate
Description
Butyl methyl 4-nitrophenyl phosphate is an organophosphate compound characterized by a 4-nitrophenyl group attached to a phosphate backbone substituted with butyl and methyl groups. Organophosphates with nitrophenyl groups are widely studied for their enzymatic, catalytic, and pesticidal properties due to their hydrolytic sensitivity and biological activity . For instance, compounds bearing 4-nitrophenyl phosphate moieties are commonly used as substrates for phosphatases or phosphohydrolases, as hydrolysis releases 4-nitrophenol, a chromogenic reporter .
Properties
CAS No. |
42893-52-7 |
|---|---|
Molecular Formula |
C11H16NO6P |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
butyl methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-3-4-9-17-19(15,16-2)18-11-7-5-10(6-8-11)12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
KEMVWSLNQKPFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl methyl 4-nitrophenyl phosphate typically involves the esterification of phosphoric acid with butanol, methanol, and 4-nitrophenol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in the synthesis include phosphoric acid, butanol, methanol, and 4-nitrophenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Butyl methyl 4-nitrophenyl phosphate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various phosphates and esters .
Scientific Research Applications
Butyl methyl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of butyl methyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares butyl methyl 4-nitrophenyl phosphate with key analogs, focusing on substituent effects, reactivity, and functional applications.
Table 1: Structural and Functional Comparison of 4-Nitrophenyl Phosphate Derivatives
Hydrolytic Reactivity and Catalytic Degradation
- Hydrolysis Kinetics : this compound likely undergoes slower hydrolysis compared to dimethyl analogs due to steric hindrance from the bulkier butyl group. For instance, dimethyl 4-nitrophenyl phosphate showed 26.5% conversion to methyl phosphoric acid in 264 hours when catalyzed by polyoxoniobate clusters, whereas bulkier substituents may reduce catalytic efficiency .
- Mechanistic Insights : Hydrolysis of 4-nitrophenyl phosphates typically follows a dissociative mechanism, as seen in 4-nitrophenyl sulfate, which has an entropy of activation (−18.5 eu) indicative of solvent-assisted cleavage . The butyl and methyl groups may modulate this pathway by altering transition-state stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
